molecular formula C7H2BrF5O B1404599 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene CAS No. 1417569-62-0

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

Cat. No. B1404599
M. Wt: 276.99 g/mol
InChI Key: STZVSTCFPFXRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1417569-62-0 . It has a molecular weight of 276.99 and its IUPAC name is 4-bromo-2,3-difluorophenyl trifluoromethyl ether .


Molecular Structure Analysis

The InChI code for “1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene” is 1S/C7H2BrF5O/c8-3-1-2-4 (6 (10)5 (3)9)14-7 (11,12)13/h1-2H . This indicates that the molecule consists of a benzene ring with bromo, difluoro, and trifluoromethoxy substituents .


Physical And Chemical Properties Analysis

“1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene” is a liquid at room temperature . It has a boiling point of 155 - 157 °C, a density of 1.62 g/cm3 at 20 °C, and a vapor pressure of 20 hPa at 55 °C . It is slightly soluble in water, with a solubility of 11.7 mg/l .

Scientific Research Applications

1. Intermediate in Aryne Chemistry and Organic Synthesis

  • It serves as an intermediate in the synthesis of complex organic molecules. For instance, upon treatment with specific reagents, it undergoes transformations to yield phenyllithium derivatives, which are crucial intermediates. These intermediates can then undergo further reactions to produce a range of organofluorine compounds. This showcases the compound's versatility and utility in synthetic organic chemistry, facilitating the construction of complex molecular architectures with potential applications in pharmaceuticals and materials science (Schlosser & Castagnetti, 2001).

2. Production of Novel Organofluorine Compounds

  • The compound is used to generate (trifluoromethoxy)phenyllithiums, which are essential intermediates for producing a variety of new organofluorine compounds. These compounds have several applications, including in the development of agrochemicals, pharmaceuticals, and materials with unique properties like high thermal stability or specific optical characteristics (Castagnetti & Schlosser, 2001).

3. Halogenation and Derivative Formation

  • The compound is instrumental in halogenation reactions, leading to the formation of various halogenated derivatives. These derivatives are significant due to their stability and potential use in further chemical transformations. This aspect is crucial for developing new materials and chemicals with tailored properties (Herkes, 1977).

4. Structural Analysis and Crystal Engineering

  • Research has focused on understanding the structural aspects of bromo and bromomethyl-substituted benzenes, including those similar to 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene. These studies are fundamental for crystal engineering and designing materials with specific physical properties, such as luminescence or mechanical strength (Jones et al., 2012).

Safety And Hazards

“1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene” is classified as a skin irritant (H315) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid skin contact, wear protective gloves, and wash skin thoroughly after handling . In case of skin irritation, it is advised to get medical attention .

properties

IUPAC Name

1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZVSTCFPFXRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Reactant of Route 2
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.